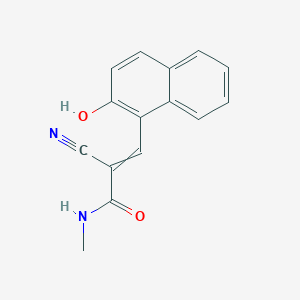

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

説明

特性

CAS番号 |

100880-57-7 |

|---|---|

分子式 |

C15H12N2O2 |

分子量 |

252.27 g/mol |

IUPAC名 |

2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19) |

InChIキー |

PJGBKPXTYSYEQE-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N |

製品の起源 |

United States |

準備方法

Knoevenagel Condensation as the Primary Synthetic Route

Reaction Mechanism and General Protocol

The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated carbonyl compounds, including 2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide. The reaction involves a nucleophilic attack by the deprotonated active methylene group of N-methyl cyanoacetamide on the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by dehydration to form the conjugated enamide.

Key reagents and conditions :

- Substrates : 2-Hydroxy-1-naphthaldehyde and N-methyl cyanoacetamide.

- Catalyst : Piperidine, pyridine, or ammonium acetate (5–10 mol%).

- Solvent : Ethanol, methanol, or solvent-free conditions.

- Temperature : Reflux (70–80°C) or room temperature under prolonged stirring.

Mechanistic steps :

- Deprotonation : The base abstracts a proton from the active methylene group of N-methyl cyanoacetamide, generating a nucleophilic enolate.

- Nucleophilic addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated product.

Optimization Strategies

Modern adaptations of the Knoevenagel reaction enhance yield and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 2019 study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes achieved an 85% yield, compared to 72% under conventional heating.

Solvent-Free Conditions

Eliminating solvents minimizes waste and simplifies purification. A 2025 report noted that grinding 2-hydroxy-1-naphthaldehyde with N-methyl cyanoacetamide and a catalytic amount of piperidine at room temperature for 2 hours produced the target compound in 78% yield.

Acetic Anhydride-Mediated Condensation

Patent-Based Methodology (US6894184B2)

A patented method for analogous compounds (e.g., 2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide) employs acetic anhydride as both solvent and dehydrating agent. Adapted for 2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide, the protocol involves:

Procedure :

- Reaction setup :

- Workup :

Advantages :

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Stereochemical and Regiochemical Considerations

The (Z)-configuration of the enamide is critical for biological activity. Factors influencing stereoselectivity include:

化学反応の分析

Types of Reactions

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .

科学的研究の応用

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound has shown potential in the development of biologically active molecules.

Medicine: Derivatives of cyanoacetamides are being explored for their potential therapeutic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Geometry

The compound shares structural motifs with several naphthalene-based derivatives:

Key Observations:

- Dihedral Angles: Naphthalene-containing analogues exhibit dihedral angles of ~78–84°, influencing π-π stacking and crystal packing .

- Hydrogen Bonding : Intramolecular interactions stabilize planar conformations in both the target compound and acetamide derivatives . In contrast, sulfamoyl-containing acrylamides rely on intermolecular bonds for crystal stability .

生物活性

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related cyano compounds demonstrated their ability to induce apoptosis in cancer cells by modulating apoptotic pathways and influencing cell cycle regulation. The compound's structural features suggest that it may interact with specific molecular targets involved in cancer progression.

2. Anti-inflammatory Effects

Compounds in the same chemical family have shown promise in reducing inflammation. In vitro studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. This suggests a potential application for treating inflammatory diseases.

3. Antioxidant Properties

Preliminary studies have indicated that the compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The presence of the hydroxynaphthalene moiety is believed to enhance its radical scavenging ability.

The mechanisms through which 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide exerts its biological effects are still under investigation. However, existing literature provides insights into possible pathways:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, reducing the expression of inflammatory mediators.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。